molecular formula C10H15ClN2O B7854872 [(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride

[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride

Cat. No.: B7854872
M. Wt: 214.69 g/mol
InChI Key: UDXSBRWDLXGZIC-FVGYRXGTSA-N
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Description

[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride typically involves multiple steps, starting from basic organic compounds. The process often includes:

    Formation of the core structure: This involves the reaction of a phenylpropanoic acid derivative with a methylamine source under controlled conditions.

    Oxidation: The intermediate product is then oxidized to introduce the oxo group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate these reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development and pharmacological studies.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride involves its interaction with specific molecular targets. It can:

    Bind to enzymes: Modulating their activity and affecting metabolic pathways.

    Interact with receptors: Influencing cellular signaling and physiological responses.

    Alter gene expression: Through its effects on transcription factors and other regulatory proteins.

Comparison with Similar Compounds

[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride can be compared with other similar compounds, such as:

  • [(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;bromide
  • [(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;iodide

These compounds share similar core structures but differ in their halide components, which can influence their chemical properties and reactivity. The chloride variant is often preferred for its stability and ease of handling.

Properties

IUPAC Name

[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXSBRWDLXGZIC-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17186-56-0
Record name (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride
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